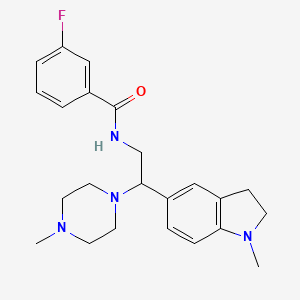

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O/c1-26-10-12-28(13-11-26)22(16-25-23(29)19-4-3-5-20(24)15-19)17-6-7-21-18(14-17)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDYMLLTZJLCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also referred to as compound 921896-21-1, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a fluorine atom at the 3-position, an indoline moiety, and a piperazine ring. Its molecular formula is , with a molecular weight of 396.5 g/mol. The presence of the fluorine atom is significant as it enhances the compound's pharmacological properties by potentially increasing its lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C23H29FN4O |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 921896-21-1 |

Research indicates that this compound exhibits anxiolytic properties, primarily through its interaction with serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for mood regulation and anxiety relief. Molecular docking studies suggest that the compound may act as a selective antagonist of the 5-HT1A receptor, which could be beneficial in developing treatments for anxiety disorders .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Anxiolytic Activity : Exhibits properties that may alleviate anxiety symptoms by modulating serotonin pathways.

- Selective Receptor Binding : Shows promising binding affinity for serotonin receptors, particularly 5-HT1A, which is essential in mood regulation.

In Vitro Studies

In vitro assays have validated the efficacy and safety profile of this compound. Studies have demonstrated that it can effectively inhibit serotonin reuptake and enhance serotonergic neurotransmission, contributing to its anxiolytic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. Notable findings include:

- Comparison with Similar Compounds :

- S-14,506 : A naphthylpiperazine derivative acting as a 5-HT1A receptor agonist.

- DU 125530 : An indoline derivative known for its selective antagonistic effects on the same receptor.

- Entinostat : A benzamide derivative with documented antitumor activity.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| S-14,506 | Naphthylpiperazine | 5-HT1A receptor agonist |

| DU 125530 | Indoline derivative | Selective 5-HT1A antagonist |

| Entinostat | Benzamide derivative | Antitumor activity |

- Clinical Implications : The anxiolytic potential of this compound suggests it could be developed into a therapeutic agent for treating anxiety disorders. Research focusing on its pharmacokinetics and long-term effects is ongoing to establish its viability as a medication.

Q & A

Basic: What are the methodological considerations for optimizing the synthesis of 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?

Answer:

Synthesis optimization involves multi-step coupling reactions and purification techniques. For example, coupling the indolinyl-piperazine intermediate with 3-fluorobenzoyl chloride under Schotten-Baumann conditions (using dichloromethane as a solvent and triethylamine as a base) can improve yields . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol enhances purity. Reaction parameters like temperature (0–5°C for acylation) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize by-products. Monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures intermediate stability .

Basic: Which analytical techniques are essential for characterizing this compound, and what methodological challenges arise?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the fluorobenzamide (δ ~7.4–7.6 ppm for aromatic protons) and piperazine (δ ~2.3–3.1 ppm for methyl groups) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and molecular weight (e.g., m/z 453.56 [M+H]⁺) .

- X-ray crystallography : Resolves stereochemistry but requires high-quality single crystals, often challenging due to the compound’s flexibility. Co-crystallization with acetic acid may improve crystal formation .

Challenges include distinguishing overlapping piperazine/indoline signals in NMR and ensuring MS ionization efficiency without fragmentation .

Advanced: How can researchers resolve contradictions in binding affinity data across different assays (e.g., SPR vs. ITC)?

Answer:

Discrepancies often stem from assay conditions:

- SPR (Surface Plasmon Resonance) : Measures real-time kinetics but may underestimate affinity if immobilization (e.g., amine coupling to CM5 chips) alters ligand conformation .

- ITC (Isothermal Titration Calorimetry) : Provides thermodynamic data (ΔH, ΔS) but requires high ligand solubility (>100 µM), which is limited by the compound’s logP (~3.5) .

To reconcile

Validate buffer compatibility (e.g., pH 7.4 PBS for both assays).

Use orthogonal methods like fluorescence polarization to confirm binding.

Adjust SPR immobilization strategies (e.g., biotin-streptavidin tags for orientation control) .

Advanced: What experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

SAR studies require systematic modifications:

- Core Scaffold Variations : Replace the 3-fluorobenzamide with 4-fluoro or chloro derivatives to assess halogen effects on target engagement (e.g., kinase inhibition) .

- Piperazine Substitutions : Compare 4-methylpiperazine with morpholine or pyrrolidine to evaluate steric/electronic impacts on receptor binding .

- Indoline Modifications : Introduce substituents (e.g., -OCH₃, -CF₃) at the 5-position to probe hydrophobic interactions.

Assay these analogs in functional assays (e.g., cAMP modulation for GPCR targets) and correlate with computational docking (AutoDock Vina) to identify critical pharmacophores .

Advanced: How should researchers address discrepancies in in vitro vs. in vivo pharmacokinetic profiles?

Answer:

Common issues include poor oral bioavailability due to:

- Low Solubility : Use nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., Captisol®) to enhance aqueous solubility .

- Metabolic Instability : Conduct microsomal stability assays (human liver microsomes + NADPH) to identify vulnerable sites (e.g., piperazine N-demethylation). Introduce deuterium at labile positions to slow metabolism .

- Plasma Protein Binding : Measure fu (unbound fraction) via equilibrium dialysis; >90% binding may reduce efficacy. Modify lipophilicity (e.g., replace methyl groups with polar substituents) .

Basic: What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; acidic conditions (pH <3) often hydrolyze the benzamide bond .

- Thermal Stability : Store lyophilized powder at -20°C (vs. 25°C) to prevent dimerization. Accelerated stability studies (40°C/75% RH) predict shelf life .

- Light Sensitivity : Conduct ICH Q1B photostability testing (exposure to UV/visible light). Use amber vials if degradation >5% occurs .

Advanced: How can researchers identify off-target effects using proteome-wide screening?

Answer:

- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates. Identify bound proteins via LC-MS/MS .

- Kinome Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) to detect off-target inhibition (e.g., FLT3 or JAK2) .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries reveal synthetic lethal interactions (e.g., BRCA1 loss sensitizing cells to the compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.